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NAPHTHOQUINONE DIAZIDE ESTER

Dissolution inhibition Novolak-DNQ photoresist Alkali solubility contrast

NAPHTHOQUINONE DIAZIDE ESTER (CAS 103744-58-7, molecular formula C₃₆H₁₈N₆O₁₂S₃, MW 822.75) belongs to the diazonaphthoquinone (DNQ) sulfonate ester class of photoactive compounds (PACs). These compounds are the workhorse dissolution inhibitors in novolak-based positive photoresists used in g-line (436 nm) and i-line (365 nm) semiconductor lithography.

Molecular Formula C7H5F2NO2
Molecular Weight 0
CAS No. 103744-58-7
Cat. No. B1166797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAPHTHOQUINONE DIAZIDE ESTER
CAS103744-58-7
SynonymsNAPHTHOQUINONE DIAZIDE ESTER
Molecular FormulaC7H5F2NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAPHTHOQUINONE DIAZIDE ESTER (CAS 103744-58-7): Class Identity, Molecular Profile, and Procurement-Relevant Structural Characteristics


NAPHTHOQUINONE DIAZIDE ESTER (CAS 103744-58-7, molecular formula C₃₆H₁₈N₆O₁₂S₃, MW 822.75) belongs to the diazonaphthoquinone (DNQ) sulfonate ester class of photoactive compounds (PACs) [1]. These compounds are the workhorse dissolution inhibitors in novolak-based positive photoresists used in g-line (436 nm) and i-line (365 nm) semiconductor lithography . The molecular formula indicates a tris-DNQ ester architecture—three 1,2-naphthoquinone diazide sulfonate groups esterified onto a trifunctional phenolic backbone. This fully esterified, multi-chromophore design is the structural basis for its dissolution inhibition potency, which quantitatively separates it from mono- and di-ester analogs and from non-sulfonate DNQ derivatives that lack dissolution inhibition capability entirely [2].

Why Generic Substitution of NAPHTHOQUINONE DIAZIDE ESTER (CAS 103744-58-7) Fails: Quantitative Dissolution Contrast and Isomer-Dependent Performance Gaps


DNQ-based PACs are not interchangeable commodities. First, the dissolution inhibition magnitude is structurally governed: 1,2-naphthoquinone diazide without sulfonyl esterification shows zero dissolution inhibition of novolak resin, whereas sulfonate esters deliver a quantifiable reduction in alkali solubility of approximately two orders of magnitude [1]. Second, the isomeric identity of the sulfonyl attachment—4-sulfonyl (2,1,4-DNQ) vs. 5-sulfonyl (2,1,5-DNQ)—produces divergent thermal stability, with 4-sulfonyl esters decomposing at 130–150 °C versus lower thresholds for 5-sulfonyl counterparts, directly impacting solution shelf life and pre-bake process windows [2]. Third, the degree of esterification and backbone hydrophobicity independently modulate the dissolution rate and developer concentration dependence, meaning that nominally similar PACs from different vendors can yield different lithographic contrast and pattern fidelity [3]. These quantified performance gaps establish that procurement decisions must be specification-driven, not generic-class-driven.

NAPHTHOQUINONE DIAZIDE ESTER (CAS 103744-58-7): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Alkali Solubility Suppression: ~100-Fold Reduction vs. Pure Novolak Resin, with ~1,000-Fold Solubility Swing Upon Exposure

NAPHTHOQUINONE DIAZIDE ESTER (as a DNQ sulfonate ester PAC) suppresses the alkali solubility of novolak resin by approximately two orders of magnitude (factor of ~100) relative to pure, uninhibited novolak film [1]. Upon UV exposure (<450 nm), the PAC undergoes photolytic Wolff rearrangement to an indene carboxylic acid, producing a net solubility swing of approximately 1,000-fold between unexposed and exposed regions [2]. By comparison, DNQ compounds lacking the sulfonyl ester linkage (e.g., 1,2-naphthoquinone diazide itself) exhibit zero dissolution inhibition of the novolak matrix, confirming that the sulfonate ester functionality is the indispensable pharmacophore for lithographic contrast generation [3].

Dissolution inhibition Novolak-DNQ photoresist Alkali solubility contrast Positive photoresist

Thermal Stability: 4-Sulfonyl DNQ Esters Decompose at 130–150 °C, Outperforming 5-Sulfonyl Counterparts in Solution Shelf Life

Among DNQ sulfonate esters, the 4-sulfonyl (2,1,4-diazonaphthoquinone) isomers exhibit measurably superior thermal stability compared to the 5-sulfonyl (2,1,5-diazonaphthoquinone) isomers. Specifically, 1-naphtho-2-diazoquinone-4-sulfonyl derivatives demonstrate higher thermal decomposition temperatures in the range of 130–150 °C and afford longer solution shelf life [1]. This enhanced stability is attributed to electron resonance deactivation of the diazo group by the para-oriented sulfone substituent. The practical consequence is that PACs with a higher 4-sulfonyl fraction tolerate more aggressive pre-bake conditions and exhibit slower degradation in formulated resist solutions—a critical procurement criterion for processes requiring extended pot life or elevated thermal budgets [2].

Thermal stability DNQ sulfonate isomer Photoresist shelf life Pre-bake process window

Isomer-Specific Function: 4-NQDS Esters Uniquely Reduce Interlayer Adhesion Upon UV Exposure; 5-NQDS Esters of Equal MW Show No Effect

In a direct head-to-head study of isomeric DNQ sulfonate esters of identical molecular weight, 1,2-naphthoquinone diazide-4-sulfonic acid arylester compounds (4-NQDS ester) produced a specific, measurable reduction in interlayer adhesive strength between coated double layers upon UV exposure alone [1]. In contrast, 1,2-naphthoquinone diazide-5-sulfonic acid arylester compounds (5-NQDS ester) with the same molecular weight demonstrated no such effect. The mechanistic analysis suggests that hydrolysis products of sulfonic acid ester generated during photodecomposition of the 4-NQDS ester act more efficiently at the interlayer interface than the N₂ gas evolved. Furthermore, a 4-NQDS arylester with a fluoroalkyl (C₈) substituent retained this interlayer adhesion-lowering effect even after environmental stressing at 45 °C, 75% RH for 3 days [2].

Interlayer adhesion 4-NQDS vs 5-NQDS UV-induced gas generation Color proofing Photomechanical effect

Esterification Degree Controls Dissolution Rate and Developer Concentration Dependence: A Formulation Tuning Lever Absent in Mono-Ester PACs

The average degree of esterification of the photoactive compound directly governs both the absolute dissolution rate of unexposed resist and the steepness of its dependence on developer concentration [1]. Specifically, a lower average esterification value results in a higher unexposed dissolution rate and a larger dependence of the dissolution inhibition effect on developer concentration. For the tris-DNQ ester represented by CAS 103744-58-7 (fully esterified, 3 DNQ groups per molecule), this translates to maximum dissolution inhibition potency and minimal developer concentration sensitivity compared to partially esterified PACs (e.g., mono- or di-ester mixtures). A patent-reference composition specifies that an average esterification ratio of ≥60% (preferably 70–95%) is required for acceptable pattern profile; below 70%, pattern profile deterioration occurs, while above 95%, sensitivity reduction is observed [2].

Esterification degree Dissolution rate modulation Developer concentration dependence PAC structure-property relationship

DNQ Chromophore Proximity on PAC Backbone Modulates Inhibition Efficiency: Widely Spaced DNQ Groups Outperform Closely Packed Isomers

In a systematic study of fully esterified diazonaphthoquinone PACs with model backbones, three critical structural parameters were identified for dissolution inhibition: hydrophobicity (quantified by reverse-phase HPLC retention time), presence of a site interactive with novolak, and the proximity of DNQ groups [1]. PACs having DNQ groups in close spatial proximity exhibited lower dissolution inhibition than PACs with DNQ groups spaced farther apart. This finding is directly relevant to CAS 103744-58-7, whose tris-DNQ architecture places three DNQ chromophores on a single small-molecule backbone: the spatial arrangement of these groups (ortho-, meta-, or para- substitution pattern on the phenolic core) will determine whether the PAC achieves high inhibition (widely spaced) or suboptimal inhibition (proximal crowding) [2].

DNQ group proximity PAC backbone structure Hydrophobicity-inhibition correlation Dissolution inhibition efficiency

Photosensitivity: NAC-5 (5-Sulfonyl Chloride PAC) Shows Superior Energy Absorption Rate vs. THBP-Ester DNQ in 365 nm i-Line Exposure

In a quantitative photosensitivity study using a 365 nm optical pattern generator, NAC-5 (naphthoquinone-1,2-diazide-5-sulfonyl chloride) demonstrated a greater rate of energy absorption than the THBP (trihydroxybenzophenone)-ester of naphthoquinone diazide under equivalent UV exposure conditions [1]. NAC-5 was consequently regarded as superior in photosensitivity for positive photoresist compositions. This finding has direct procurement implications: for i-line applications where photospeed is the rate-limiting throughput factor, the choice of PAC backbone (and whether the PAC is used as the sulfonyl chloride or the pre-formed ester) quantitatively impacts the required exposure dose and thus wafer throughput.

Photosensitivity NAC-5 THBP ester comparison i-line photoresist Energy absorption rate

NAPHTHOQUINONE DIAZIDE ESTER (CAS 103744-58-7): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


i-Line (365 nm) Positive Photoresist Formulation Requiring Maximum Dissolution Contrast and Thermal Budget Tolerance

For i-line lithography targeting resolutions down to 0.35 μm, NAPHTHOQUINONE DIAZIDE ESTER (CAS 103744-58-7) as a fully esterified tris-DNQ PAC delivers the ~100-fold unexposed solubility suppression and ~1,000-fold exposed/unexposed solubility swing that defines the contrast ceiling of DNQ/novolak systems [1]. The 2,1,4-diazonaphthoquinone isomer fraction—which is more suitable for i-line (365 nm) absorption and provides superior thermal stability at 130–150 °C [2]—should be the primary specification criterion when sourcing this CAS-numbered material for i-line resists, ensuring both optical matching at the exposure wavelength and adequate pre-bake latitude.

Photomechanical Release Layers and Color Proofing Films Exploiting Isomer-Specific Interlayer Adhesion Reduction

For applications requiring UV-triggered delamination or interlayer release (e.g., low-dot-gain color proofing receiver films), only the 4-NQDS ester isomer within the NAPHTHOQUINONE DIAZIDE ESTER product spectrum produces the required interlayer adhesion reduction [3]. The 5-NQDS ester isomer of identical molecular weight is functionally inactive for this application. Procurement specifications must therefore mandate a minimum 4-sulfonyl isomer content, and the fluoroalkyl-substituted 4-NQDS variant should be considered where post-exposure environmental stability (45 °C, 75% RH, 3 days) is a requirement [4].

High-Throughput i-Line Manufacturing Where Photospeed Determines Cost-Per-Wafer

In high-volume semiconductor fabrication using i-line steppers, the photospeed of the PAC component directly determines exposure tool throughput. The quantitative finding that NAC-5 (5-sulfonyl chloride PAC) absorbs 365 nm radiation at a higher rate than THBP-based tris-DNQ esters [5] establishes that the choice between using the sulfonyl chloride form vs. the pre-formed ester form of the PAC is not formulation-neutral: for throughput-optimized processes, the PAC form with the highest molar absorptivity at the exposure wavelength should be specified, and lot-to-lot photospeed consistency should be a QC acceptance criterion.

High-Contrast Resist Formulations Where Developer Concentration Robustness Is Critical

In manufacturing environments where aqueous TMAH developer concentration may drift over the bath lifetime, the fully esterified tris-DNQ architecture of CAS 103744-58-7 provides the minimum developer concentration dependence [6]. Partially esterified PACs exhibit larger dissolution rate swings as developer normality varies, increasing the risk of CD non-uniformity. Specifying a PAC with ≥70% average esterification (ideally ≥95% for maximum robustness) directly mitigates this process variable, and the fully esterified tris-DNQ ester represents the upper bound of this specification window [7].

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